N-(4-Benzyloxybenzyl)acetohydroxamic acid

5-Lipoxygenase Leukotriene Synthesis In Vitro Pharmacology

N-(4-Benzyloxybenzyl)acetohydroxamic acid (CAS 106328-28-3), also known as BW A137C, is a synthetic, small-molecule acetohydroxamic acid derivative that functions as a potent and selective inhibitor of arachidonate 5-lipoxygenase (5-LO). First disclosed in the late 1980s, it belongs to a series of novel acetohydroxamic acids developed as orally active leukotriene synthesis inhibitors, with its primary molecular target being the enzyme responsible for the conversion of arachidonic acid into leukotrienes.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
CAS No. 106328-28-3
Cat. No. B024500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Benzyloxybenzyl)acetohydroxamic acid
CAS106328-28-3
SynonymsBW A137C
BWA 137C
N-(4-benzyloxybenzyl)acetohydroxamic acid
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCC(=O)N(CC1=CC=C(C=C1)OCC2=CC=CC=C2)O
InChIInChI=1S/C16H17NO3/c1-13(18)17(19)11-14-7-9-16(10-8-14)20-12-15-5-3-2-4-6-15/h2-10,19H,11-12H2,1H3
InChIKeyLWIAYVCOMRXMSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Benzyloxybenzyl)acetohydroxamic acid (BW A137C): A Differentiated 5-Lipoxygenase Inhibitor for Preclinical Research Procurement


N-(4-Benzyloxybenzyl)acetohydroxamic acid (CAS 106328-28-3), also known as BW A137C, is a synthetic, small-molecule acetohydroxamic acid derivative that functions as a potent and selective inhibitor of arachidonate 5-lipoxygenase (5-LO) . First disclosed in the late 1980s, it belongs to a series of novel acetohydroxamic acids developed as orally active leukotriene synthesis inhibitors, with its primary molecular target being the enzyme responsible for the conversion of arachidonic acid into leukotrienes . The compound is characterized by a benzyloxybenzyl substituent attached to the acetohydroxamic acid core, which is critical for its unique pharmacological profile within this chemical class .

Why N-(4-Benzyloxybenzyl)acetohydroxamic acid Cannot Be Replaced by Other Acetohydroxamic Acid 5-Lipoxygenase Inhibitors


Within the acetohydroxamic acid class of 5-lipoxygenase inhibitors, even structurally close analogs exhibit significant quantitative differences in key performance parameters that preclude simple interchange. Direct head-to-head studies demonstrate that BW A137C possesses a unique combination of moderate in vitro potency, distinct plasma pharmacokinetics, and a different duration of action profile in vivo compared to its closest congeners BW A4C and BW A797C . Relying on a 'class effect' assumption risks selecting a compound with either insufficient target engagement due to lower potency or an incompatible pharmacokinetic window for the intended experimental model. The following quantitative evidence details these specific, measurable points of differentiation that are critical for informed scientific procurement.

Quantitative Differentiation Guide for N-(4-Benzyloxybenzyl)acetohydroxamic acid Against Its Closest Analogs


In Vitro 5-Lipoxygenase Inhibitory Potency: BW A137C Occupies a Defined Intermediate Position Between BW A4C and BW A797C

In a standardized human leukocyte homogenate assay measuring inhibition of leukotriene B4 (LTB4) synthesis from arachidonic acid, BW A137C demonstrated an IC50 of 0.8 µM. This places its potency definitively between the most potent analog, BW A4C (IC50 = 0.1 µM), and BW A797C (IC50 = 0.5 µM) . This 8-fold difference from BW A4C and 1.6-fold difference from BW A797C provides a clear quantitative basis for selecting the appropriate tool compound based on the desired level of 5-LO inhibition in vitro.

5-Lipoxygenase Leukotriene Synthesis In Vitro Pharmacology

Duration of In Vivo Pharmacodynamic Effect: BW A137C Exhibits a Longer Bronchoprotective Window but a Shorter Gastroprotective Effect Compared to BW A4C

In a guinea-pig model of antigen-induced 'leukotriene-dependent' anaphylactic bronchoconstriction, oral administration of BW A137C (50 mg/kg) provided inhibition that persisted for up to 4 hours, outlasting the 3-hour protection conferred by an equal dose of BW A4C . Conversely, in a rat model of ethanol-induced gastric mucosal damage, BW A137C (20 mg/kg p.o.) achieved maximal inhibition of mucosal LTB4 synthesis between 30 and 60 minutes post-dose, which then diminished over the subsequent 5 hours, whereas BW A4C (20 mg/kg p.o.) induced near-maximal inhibition within 30 minutes that was well-maintained for the full 5-hour period . This model-dependent inversion of the duration-of-action ranking demonstrates that BW A137C possesses a distinct and complex in vivo pharmacological profile that is not predictable from in vitro potency alone.

In Vivo Pharmacology Asthma Models Pharmacokinetic/Pharmacodynamic Profile

Oral Bioavailability and Systemic Exposure: BW A137C Achieves a Moderate Plasma Concentration That Differs from Both BW A4C and BW A797C

Following a single oral administration to guinea-pigs, the peak plasma concentration of unchanged BW A137C was measured at 7.6 ± 2.4 µg/mL. This value is significantly lower than the peak concentration achieved by BW A4C (11.3 ± 3.9 µg/mL) but substantially higher than that of BW A797C (3.9 ± 1.3 µg/mL) . These quantitative differences in systemic exposure, measured in the same study under identical conditions, provide a direct pharmacokinetic rationale for compound selection when designing in vivo experiments where a specific plasma level range is required.

Pharmacokinetics Oral Absorption Plasma Concentration

Physicochemical and Handling Properties: Higher Melting Point Differentiates BW A137C from Other Acetohydroxamic Acid 5-LO Inhibitors

The experimentally determined melting point of N-(4-Benzyloxybenzyl)acetohydroxamic acid is 121–122 °C . This is significantly higher than the melting point of the closely related, more potent analog BW A4C, which is reported to be 79.3–80.1 °C . A difference of approximately 42 °C in melting point suggests markedly different crystal lattice energies, which can translate into superior long-term solid-state stability and less sensitivity to degradation or polymorphic conversion during storage and handling. For researchers requiring a compound with robust physical stability under varied laboratory conditions, this thermal property provides a tangible, measurable advantage.

Solid-State Stability Compound Handling Physicochemical Properties

Selectivity for 5-Lipoxygenase over Cyclooxygenase and Other Lipoxygenases: Class-Level Evidence with Quantitative Fold-Selectivity

The acetohydroxamic acid series, including BW A137C, BW A4C, and BW A797C, demonstrates a consistent selectivity profile: concentrations required to inhibit cyclooxygenase, 12-lipoxygenase, and 15-lipoxygenase are 10 to 100 times higher than those needed to inhibit 5-lipoxygenase . While no compound-specific selectivity data has been published that isolates BW A137C from its analogs, the class-level evidence indicates that substituting any of these compounds with a non-selective lipoxygenase inhibitor (e.g., BW 755C, a dual COX/LOX inhibitor) would fundamentally alter the experimental outcome by introducing confounding poly-pharmacology. Users committed to probing the specific role of 5-LO in their model must therefore select from within this selective chemical series, and the quantitative differences in other parameters (potency, PK) then become the decisive procurement criteria.

Enzyme Selectivity Off-Target Profile Eicosanoid Pathway

Gastrointestinal Safety Profile: Comparable Lack of Acute Gastric Toxicity at High Doses for BW A137C and BW A4C

In a rat model of acute gastric damage, oral administration of a high dose of BW A137C (300 mg/kg) did not induce any macroscopic gastric damage over a 3-hour observation period. The same result was observed for BW A4C at the identical dose . This evidence demonstrates that despite their differences in potency and pharmacokinetics, both acetohydroxamic acids share a favorable acute gastric safety profile, allowing dose-ranging studies up to 300 mg/kg without inherent compound-induced gastric lesions.

In Vivo Toxicology Gastric Safety Dose-Ranging

Optimal Application Scenarios for N-(4-Benzyloxybenzyl)acetohydroxamic acid Based on Quantitative Evidence


Asthma and Allergic Airway Inflammation Models Requiring a 4-Hour Bronchoprotective Window

In guinea-pig or murine models of allergen-induced bronchoconstriction where a sustained inhibition of leukotriene-dependent pathways for at least 4 hours post-dosing is necessary, BW A137C is the preferred tool compound. Its pharmacodynamic duration of up to 4 hours, as directly measured in anesthetized guinea-pigs , outlasts the 3-hour protection offered by the more potent analog BW A4C. This makes BW A137C particularly suitable for protocols involving longer observation periods or delayed antigen challenges. Its intermediate oral bioavailability ensures adequate systemic exposure without the excessively high plasma levels that might complicate interpretation due to off-target effects.

In Vitro Studies Requiring Partial but Not Maximal 5-Lipoxygenase Inhibition

For cell-based or biochemical assays where the experimental objective is to partially attenuate rather than completely block leukotriene synthesis, BW A137C's in vitro IC50 of 0.8 µM provides a valuable middle ground. This contrasts with the more potent BW A4C (IC50 = 0.1 µM), which at typical working concentrations will drive near-complete enzyme inhibition and may mask subtle regulatory phenomena . BW A137C allows researchers to achieve approximately 50% inhibition at sub-micromolar concentrations, facilitating dose-response studies that explore the full dynamic range of 5-LO pathway modulation.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling Studies Leveraging an Intermediate Plasma Exposure Profile

Investigators conducting PK/PD correlation studies will benefit from BW A137C's distinct plasma concentration profile, which sits between the high-exposure BW A4C and the low-exposure BW A797C . This intermediate Cmax allows for a different input function in PK/PD models, providing a useful comparator arm when the goal is to establish exposure-response relationships for 5-LO inhibitors. Its shorter gastric LTB4 inhibition duration compared to BW A4C also offers a unique time-course pattern that can be exploited to study the temporal dynamics of leukotriene-driven inflammation in gastrointestinal tissues.

Studies Requiring High Thermal Stability During Long-Term Compound Storage and Handling

Laboratories operating in environments where precise temperature control is challenging, or those planning long-term storage of compound stocks, may prioritize BW A137C due to its markedly higher melting point (121–122 °C) compared to BW A4C (79–80 °C) . The ~42 °C difference suggests superior crystal lattice stability, which can reduce the risk of degradation or polymorphic transitions that could compromise experimental consistency over time. This property is particularly relevant for core facilities that prepare and distribute compound aliquots to multiple investigators over extended periods.

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